N,N-Dimethyltryptamine

説明

Dimethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

An N-methylated indoleamine derivative, a serotonergic hallucinogen found in several plants, especially Prestonia amazonica (Apocynaceae) and in mammalian brain, blood, and urine. It apparently acts as an agonist at some types of serotonin receptors and an antagonist at others.

This compound is a natural product found in Acacia confusa, Anadenanthera peregrina, and other organisms with data available.

An N-methylated indoleamine derivative and serotonergic hallucinogen which occurs naturally and ubiquitously in several plant species including Psychotria veridis. It also occurs in trace amounts in mammalian brain, blood, and urine, and is known to act as an agonist or antagonist of certain SEROTONIN RECEPTORS.

See also: Psychotria viridis whole (part of).

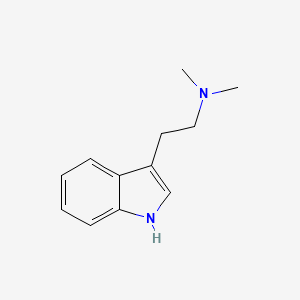

Structure

3D Structure

特性

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMULVCHRPCFFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Record name | N,N-Dimethyltryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N,N-Dimethyltryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60110053 | |

| Record name | N,N-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

60-80 °C | |

| Record name | N,N-Dimethyltryptamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in dilute acetic and dilute mineral acids | |

| Record name | N,N-Dimethyltryptamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals ... also reported as plates from ethanol and light petroleum, Solid | |

CAS No. |

61-50-7 | |

| Record name | N,N-Dimethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyltryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-DIMETHYLTRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUB601BHAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-Dimethyltryptamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C, MP: 44.6-46.9 °C, also reported as ... 46 °C, MP: 48-49 °C, MP: 216-217 °C /N,N-Dimethyltryptamine methiodide | |

| Record name | Dimethyltryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyltryptamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous N,N-Dimethyltryptamine: A Technical Guide on its Function in the Mammalian Brain

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound that has been identified as an endogenous component in the mammalian body, including the brain[1][2][3]. Historically recognized for its use in shamanistic rituals, scientific inquiry is now intensely focused on elucidating its physiological purpose[2][4]. The discovery of its biosynthesis, receptor interactions, and presence in brain tissue at physiologically relevant concentrations suggests functions extending beyond a simple metabolic byproduct[3][5][6]. This technical guide provides an in-depth overview of the current understanding of endogenous DMT, focusing on its biosynthesis and metabolism, neuropharmacology, signaling mechanisms, and proposed physiological roles. It consolidates quantitative data into structured tables, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism

The endogenous production of DMT in mammals is a two-step enzymatic process originating from the essential amino acid L-tryptophan[2][7].

-

Decarboxylation: The first step involves the conversion of L-tryptophan to tryptamine (B22526). This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC)[8][9][10]. AADC is also a key enzyme in the synthesis of other monoamine neurotransmitters like serotonin (B10506) and dopamine[10]. The colocalization of AADC and the subsequent enzyme, INMT, is considered a critical factor for localized DMT synthesis in the brain[8][9].

-

N,N-dimethylation: The second step is the dual methylation of the tryptamine molecule. The enzyme indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of two methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of tryptamine[7][8][9]. This process occurs sequentially, first forming N-methyltryptamine (NMT) as an intermediate, which is then further methylated by INMT to yield this compound (DMT)[2][7][8]. INMT mRNA and protein expression have been identified in various regions of the rat and human brain, including the cerebral cortex, choroid plexus, and pineal gland, providing evidence for the brain's capacity to synthesize DMT[1][3][11].

Metabolism of DMT is rapid, primarily occurring via oxidative deamination by monoamine oxidase (MAO), particularly MAO-A[8][9]. This process converts DMT into indole-3-acetic acid (IAA), its most abundant metabolite[8][9]. A secondary metabolic pathway involves N-oxidation, which forms DMT-N-oxide (DMT-NO)[8][9]. The rapid metabolism of DMT explains its lack of oral activity unless co-administered with a MAO inhibitor (MAOI), as is done in the traditional psychoactive brew, ayahuasca[9].

References

- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Extracellular Concentrations of this compound (DMT) in Mammalian Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. When the Endogenous Hallucinogenic Trace Amine this compound Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why this compound matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 9. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blossomanalysis.com [blossomanalysis.com]

- 11. mdpi.com [mdpi.com]

The Receptor Binding Profile of N,N-Dimethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyltryptamine (DMT), an endogenously produced hallucinogen, has garnered significant scientific interest for its profound effects on consciousness and its potential therapeutic applications.[1][2] Understanding its complex pharmacological profile is crucial for elucidating its mechanism of action and guiding future drug development. This technical guide provides an in-depth overview of DMT's receptor binding affinities, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Core Receptor Interactions: A Quantitative Overview

DMT exhibits a broad binding profile, interacting with a variety of receptor systems.[1][3][4] Its primary psychoactive effects are largely attributed to its activity at serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[2][5][6][7] Additionally, the sigma-1 receptor has emerged as a significant target, potentially mediating some of DMT's neuroprotective and physiological effects.[8][9][10]

Serotonin Receptor Family

DMT demonstrates affinity for multiple serotonin (5-HT) receptor subtypes.[7] The most extensively studied of these is the 5-HT₂A receptor, where DMT acts as a partial agonist.[5][7][11] This interaction is considered a cornerstone of its hallucinogenic properties.[5][6] The following table summarizes the binding affinities of DMT for various serotonin receptors, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values are indicative of a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Key Observations |

| 5-HT₁A | 183[5] | 170[5] | DMT demonstrates a notable affinity for the 5-HT₁A receptor, which may contribute to the modulation of its overall psychoactive effects.[5][7] |

| 5-HT₂A | 127 - 1200[5] | 75 - 360[5] | Considered the primary target for DMT's psychedelic effects, where it functions as a partial agonist.[5][6][7][11] |

| 5-HT₂C | 360 - 2630[5] | 360[5] | DMT also binds to the 5-HT₂C receptor, and this interaction may play a role in its complex pharmacological profile.[5][11] |

| Other 5-HT Receptors | 39 - 2100 (for 1B, 1D, 2B, 5A, 6, 7)[5][7] | - | DMT shows a wide range of affinities for other serotonin receptor subtypes.[5][7] |

Sigma-1 Receptor

Recent research has highlighted the sigma-1 receptor (σ₁R) as a key target of DMT.[8][9][12] This intracellular chaperone protein is implicated in a variety of cellular functions, including neuroprotection.[10]

| Receptor | Kᵢ (µM) | Key Observations |

| Sigma-1 (σ₁R) | ~14[8] | DMT binds to the sigma-1 receptor with moderate affinity.[8][9] This interaction is thought to contribute to its neuroprotective and physiological effects.[10] |

Experimental Protocols: Radioligand Binding Assays

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are employed to measure the affinity of an unlabeled test compound, such as DMT, for a receptor. This is achieved by assessing its ability to displace a radioactively labeled ligand (a "radioligand") that has a known high affinity for the target receptor. The assay involves incubating a fixed concentration of the radioligand and receptor-containing cell membranes with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, resulting in a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the test compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.[13]

Representative Protocol for 5-HT₂A Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of DMT for the human 5-HT₂A receptor, based on standard methodologies in the field.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT₂A receptor antagonist, such as [³H]ketanserin.

-

Test Compound: this compound (DMT).

-

Assay Buffer: Typically a Tris-based buffer at a physiological pH.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detecting radioactivity.

-

Instrumentation: A scintillation counter and a filtration apparatus.

2. Procedure:

-

Membrane Preparation: Frozen cell pellets containing the 5-HT₂A receptors are thawed and homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in sequence:

-

Receptor membrane suspension.

-

Varying concentrations of the unlabeled test compound (DMT).

-

A fixed concentration of the radioligand ([³H]ketanserin).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

3. Data Analysis:

-

The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor (DMT) concentration.

-

Non-linear regression analysis is then used to fit the data to a one-site or two-site binding model to determine the IC₅₀ value.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Visualizations

The interaction of DMT with its primary receptor targets initiates downstream signaling cascades that are believed to be responsible for its diverse physiological and psychological effects.

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor by DMT leads to the engagement of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[14]

Sigma-1 Receptor Signaling

The sigma-1 receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8] In its inactive state, it is complexed with the binding immunoglobulin protein (BiP). Upon binding of an agonist like DMT, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the activity of other proteins, such as the inositol 1,4,5-trisphosphate receptor (IP₃R), thereby influencing calcium signaling.[8][9]

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the logical flow of a typical competitive radioligand binding assay experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical Pharmacokinetics of this compound (DMT): A Systematic Review and Post-hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. When the Endogenous Hallucinogenic Trace Amine this compound Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maps.org [maps.org]

- 10. Frontiers | The Endogenous Hallucinogen and Trace Amine this compound (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]

- 11. Agonist properties of this compound at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. blossomanalysis.com [blossomanalysis.com]

The Role of Indolethylamine-N-methyltransferase (INMT) in Endogenous DMT Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyltryptamine (DMT) is a potent psychedelic compound found endogenously in mammals, including humans. Its biosynthesis is primarily attributed to the enzymatic activity of Indolethylamine-N-methyltransferase (INMT). This technical guide provides an in-depth overview of the core role of INMT in the production of endogenous DMT. It consolidates quantitative data on enzyme kinetics, details key experimental protocols for studying INMT and DMT, and visualizes the associated biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the physiological and pathological significance of the INMT-DMT system.

Introduction

Indolethylamine-N-methyltransferase (INMT) is a transmethylation enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to an amine acceptor. Its primary role in the context of endogenous psychoactive compounds is the N-methylation of tryptamine (B22526) to form N-methyltryptamine (NMT) and subsequently this compound (DMT).[1] The presence of both INMT and its substrate, tryptamine (derived from the decarboxylation of the essential amino acid tryptophan), in mammalian tissues provides the necessary components for endogenous DMT synthesis.[1] While the physiological function of endogenous DMT is not yet fully understood, its interaction with various receptors, notably the sigma-1 and serotonin (B10506) 5-HT2A receptors, suggests potential roles in neuroprotection, immunomodulation, and cellular stress responses.[2][3] Dysregulation of INMT activity and DMT levels has been historically hypothesized to be involved in the pathophysiology of certain psychiatric disorders, such as schizophrenia, although this remains a topic of ongoing research.[4][5] This guide will delve into the biochemical characteristics of INMT, its tissue distribution, and the methodologies employed to investigate its function in endogenous DMT production.

INMT Enzymology and Substrate Specificity

INMT is a member of the N-methyltransferase enzyme family and exhibits substrate promiscuity, although with varying affinities.[4] Its principal substrates in the context of DMT synthesis are tryptamine and N-methyltryptamine.[1] The enzyme can also methylate other endogenous indoleamines, including serotonin, though with a much lower affinity.[4] The sequential methylation of tryptamine is the key process in DMT formation.

Biosynthetic Pathway of DMT

The endogenous synthesis of DMT from tryptophan involves a two-step enzymatic process:

-

Decarboxylation of Tryptophan: The essential amino acid L-tryptophan is first decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form tryptamine.[2]

-

N-methylation of Tryptamine: INMT then catalyzes the transfer of a methyl group from SAM to the amino group of tryptamine, producing N-methyltryptamine (NMT). INMT can then catalyze a second methylation of NMT to yield this compound (DMT).[1]

Quantitative Data on INMT Function

The enzymatic activity of INMT has been characterized in various species, with rabbit and human INMT being the most studied. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Kinetic Parameters of INMT

The following table summarizes the reported Km and Vmax values for rabbit and human INMT with various substrates. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. tissue homogenate) and the assay method used.

| Species | Substrate | Km (μM) | Vmax (μmol/min) | Reference(s) |

| Rabbit (rabINMT) | Tryptamine | 270 - 852 | 4.63 ± 0.14 | [6][7] |

| Rabbit (rabINMT) | N-Methyltryptamine | 86 | - | [8] |

| Rabbit (rabINMT) | Serotonin | 1380 | - | [8] |

| Human (hINMT) | Tryptamine | 430 - 2920 | - | [7][8] |

Note: Vmax values are often reported in different units (e.g., pmol/mg/hr) and may not be directly comparable across studies without conversion.

Endogenous DMT Concentrations

The detection and quantification of endogenous DMT in human body fluids and tissues have yielded variable results, likely due to its rapid metabolism and low concentrations.

| Sample Type | Concentration Range | Reference(s) |

| Cerebrospinal Fluid (CSF) | 0.12 to 100 ng/ml | |

| Blood (Plasma) | 12 – 90 µg/L (required for psychedelic effects) | |

| Rat Brain (extracellular) | 1.02 ± 0.63 nM | [9] |

Experimental Protocols for Studying INMT and DMT

A variety of experimental techniques are employed to investigate the role of INMT in DMT production, from in vitro enzyme assays to in vivo measurements in animal models.

Radiometric Assay for INMT Activity

This is a classic and widely used method to measure INMT activity.

Principle: The assay measures the transfer of a radiolabeled methyl group from [14C]-S-adenosyl-L-methionine ([14C]-SAM) to the substrate (e.g., tryptamine). The resulting radiolabeled products (NMT and DMT) are then separated and quantified.

Detailed Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., phosphate (B84403) buffer, pH 7.9), the substrate (tryptamine), [14C]-SAM, and the enzyme source (purified INMT or tissue homogenate).

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a basic solution (e.g., borate (B1201080) buffer, pH 10) and an organic solvent (e.g., ethyl acetate) to extract the methylated products.

-

Extraction and Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic phase containing the radiolabeled products is collected. The products (NMT and DMT) can be separated using thin-layer chromatography (TLC).

-

Quantification: The radioactivity of the separated products is measured using a scintillation counter. The amount of product formed is then calculated based on the specific activity of the [14C]-SAM.

UPLC-MS/MS for DMT and Metabolite Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying DMT and its metabolites in biological samples.

Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass spectrometric detection, which provides structural information and precise quantification.

Detailed Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, brain tissue homogenate) are first subjected to protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., deuterated DMT) is added to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The supernatant is injected into a UPLC system. A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid) to achieve separation of DMT, NMT, and other metabolites.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and then fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analytes.

In Situ Hybridization for INMT mRNA Localization

In situ hybridization (ISH) is a technique used to visualize the location of specific messenger RNA (mRNA) sequences within a tissue section, providing information on which cells are expressing the INMT gene.

Principle: A labeled nucleic acid probe, complementary to the INMT mRNA sequence, is hybridized to the tissue sample. The probe's label (e.g., a fluorescent dye or an enzyme) allows for its detection and visualization.

Detailed Methodology:

-

Tissue Preparation: The tissue of interest is fixed (e.g., with paraformaldehyde), embedded in a medium (e.g., paraffin (B1166041) or OCT compound), and sectioned.

-

Probe Synthesis: An antisense RNA probe complementary to the INMT mRNA is synthesized and labeled with a detectable marker (e.g., digoxigenin (B1670575) - DIG).

-

Hybridization: The tissue sections are pretreated to increase permeability and reduce non-specific binding. The labeled probe is then applied to the sections and incubated under conditions that favor the formation of a stable hybrid between the probe and the target mRNA.

-

Washing: Unbound probe is removed through a series of stringent washes.

-

Detection: The labeled probe is detected using an antibody that specifically recognizes the label. This antibody is typically conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction, or to a fluorophore for fluorescent detection.

-

Imaging: The tissue sections are imaged using a microscope to visualize the cellular and subcellular localization of the INMT mRNA.

In Vivo Microdialysis for Measuring Extracellular DMT

In vivo microdialysis is a powerful technique for sampling and measuring the concentration of neurotransmitters and other molecules in the extracellular fluid of the brain of a living, behaving animal.

Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Molecules in the extracellular fluid, including DMT, diffuse across the probe's membrane into the perfusate, which is then collected for analysis.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from the surgery.

-

Perfusion: On the day of the experiment, the probe is connected to a syringe pump, and a physiological perfusate (e.g., artificial cerebrospinal fluid) is continuously infused at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The outflow from the probe (the dialysate) is collected at regular intervals (e.g., every 20-30 minutes).

-

Analysis: The collected dialysate samples are analyzed using a highly sensitive analytical technique, such as UPLC-MS/MS, to quantify the concentration of DMT and other neurochemicals.

INMT and Associated Signaling Pathways

The biological effects of endogenously produced DMT are mediated through its interaction with various cellular signaling pathways. The co-localization of INMT with the sigma-1 receptor is of particular interest.

INMT and the Sigma-1 Receptor

INMT has been found to be co-localized with the sigma-1 receptor in motor neurons. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that is involved in regulating calcium signaling, ion channel function, and cellular stress responses. It is hypothesized that INMT may locally synthesize DMT to act as an endogenous ligand for the sigma-1 receptor, thereby modulating these cellular processes.

Conclusion and Future Directions

Indolethylamine-N-methyltransferase is the key enzyme responsible for the biosynthesis of endogenous DMT. Understanding its enzymatic properties, tissue distribution, and regulation is crucial for elucidating the physiological and pathological roles of this intriguing endogenous psychedelic. The methodologies outlined in this guide provide a framework for researchers to further investigate the INMT-DMT system. Future research should focus on:

-

Precise Quantification: Developing more standardized and sensitive methods for the accurate quantification of endogenous DMT and its metabolites in various human tissues and fluids.

-

Regulatory Mechanisms: Elucidating the molecular mechanisms that regulate INMT gene expression and enzyme activity.

-

Functional Studies: Utilizing advanced techniques, such as INMT knockout animal models and targeted pharmacological interventions, to definitively determine the physiological functions of endogenous DMT.

-

Therapeutic Potential: Exploring the therapeutic potential of modulating the INMT-DMT pathway for the treatment of neurological and psychiatric disorders.

By addressing these key areas, the scientific and medical communities can gain a more complete understanding of the significance of endogenous DMT and its potential impact on human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. researchgate.net [researchgate.net]

- 4. In situ hybridization technique for mRNA detection in whole mount Arabidopsis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by this compound and N,N-Dimethylaminopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

The Endogenous Ligand N,N-Dimethyltryptamine: A Technical Guide to its Agonism at the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT), a potent endogenous hallucinogen, has been identified as a ligand for the sigma-1 receptor (S1R), a unique intracellular chaperone protein. This discovery has opened new avenues for understanding the physiological roles of both DMT and the S1R, extending beyond the central nervous system to encompass neuroprotection, cellular survival, and immune modulation. This technical guide provides an in-depth analysis of the agonistic interaction between DMT and the S1R, presenting quantitative pharmacological data, detailed experimental methodologies, and a visualization of the associated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Pharmacological Data

The interaction of this compound and related tryptamines with the sigma-1 receptor has been characterized through various quantitative assays. The data presented below summarizes the binding affinities and functional potencies of these compounds.

Table 1.1: Binding Affinities of Tryptamines at Sigma-1 and Sigma-2 Receptors

| Compound | Sigma-1 Receptor Kd (µM)[1] | Sigma-2 Receptor Kd (µM)[1] |

| Tryptamine | 431 | 4.91 |

| N-Methyltryptamine | --- | --- |

| This compound (DMT) | 14.75 [2] | --- |

| Phenethylamine | 97.4 | 7.31 |

| N-Methyltyramine | --- | 6.61 |

| Tyramine | >30,000 | --- |

Note: Some values for N-Methyltryptamine and this compound at the Sigma-2 receptor, and for N-Methyltyramine at the Sigma-1 receptor were not provided in the cited sources. Kd values were determined by competitive binding assays against (+)-[3H]-pentazocine.[1]

Table 1.2: Functional Activity of DMT at the Sigma-1 Receptor

| Assay | Cell Type | Concentration of DMT | Observed Effect | Reference |

| Inhibition of Voltage-Gated Sodium Channels | HEK293 cells | 100 µM | 62 ± 3% inhibition | [3][4] |

| Inhibition of Voltage-Gated Sodium Channels | COS-7 cells | 100 µM | 22 ± 4% inhibition | [3][4] |

| Inhibition of Voltage-Gated Sodium Channels | Neonatal mouse cardiac myocytes | 100 µM | 29 ± 3% inhibition | [4] |

| Protection against [125I]-IACoc Photolabeling | Rat liver homogenates | 50 µM | 61% protection | [1] |

| Protection against [125I]-IACoc Photolabeling | Rat liver homogenates | 100 µM | ~100% protection | [1] |

| Protection against [125I]IAF Photolabeling | Rat liver homogenates | 10 µM | 31% protection | [1] |

| Protection against [125I]IAF Photolabeling | Rat liver homogenates | 50 µM | 43% protection | [1] |

| Protection against [125I]IAF Photolabeling | Rat liver homogenates | 100 µM | 69% protection | [1] |

| Increased Cell Survival in Hypoxia (0.5% O2) | Human iPSC-derived cortical neurons, moMACs, moDCs | 50 µM | Robustly increased survival | [5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of DMT's interaction with the sigma-1 receptor.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand for a receptor.

-

Objective: To determine the dissociation constant (Kd) of DMT and related compounds for the sigma-1 receptor.

-

Materials:

-

Membrane preparations from tissues expressing the sigma-1 receptor (e.g., guinea pig brain, rat liver).

-

Radioligand: (+)-[3H]-pentazocine (a specific sigma-1 receptor ligand).

-

Test compounds: DMT, tryptamine, phenethylamine, etc.

-

Non-specific binding control: Haloperidol (B65202) (at a high concentration, e.g., 5 µM).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of (+)-[3H]-pentazocine and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membrane preparation with the radioligand and a high concentration of haloperidol.

-

After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound.

-

Convert the IC50 value to a Ki or Kd value using the Cheng-Prusoff equation.

-

Photoaffinity Labeling Protection Assay

This technique is used to demonstrate direct binding of a ligand to a receptor.

-

Objective: To show that DMT can protect the sigma-1 receptor from being covalently labeled by a photoaffinity probe, indicating that DMT binds to the same site.

-

Materials:

-

Rat liver homogenates.

-

Radioactive photoaffinity labels: 3-[125I]iodo-4-azidococaine ([125I]-IACoc) or 1-N-(2′,6′-dimethyl-morpholino)-3-(4-azido-3-[125I]iodo-phenyl) propane (B168953) ([125I]IAF).[1]

-

Protecting ligand: DMT at various concentrations.

-

Positive controls: (+)-pentazocine for sigma-1 and haloperidol for both sigma-1 and sigma-2 receptors.[7]

-

UV light source.

-

SDS-PAGE apparatus and reagents.

-

Phosphorimager or autoradiography film.

-

-

Procedure:

-

Pre-incubate rat liver homogenates with or without the protecting ligand (DMT).

-

Add the radioactive photoaffinity label and incubate.

-

Expose the samples to UV light to induce covalent cross-linking of the photoaffinity label to the receptor.

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE.

-

Visualize the radiolabeled receptor bands using a phosphorimager or autoradiography.

-

Quantify the band intensity to determine the degree of protection afforded by DMT. A decrease in the intensity of the radiolabeled band in the presence of DMT indicates protection.[1]

-

Cell Survival Assay in Hypoxia

This assay assesses the neuroprotective effects of DMT.

-

Objective: To determine if DMT can protect cells from death induced by hypoxic conditions.

-

Materials:

-

Procedure:

-

Culture the cells in appropriate media.

-

Treat the cells with varying concentrations of DMT or vehicle control. For antagonist experiments, pre-treat with the antagonist before adding DMT.

-

Place the cells in a hypoxia chamber for a specified duration.

-

After the hypoxic period, assess cell viability using a standard assay.

-

Compare the viability of DMT-treated cells to control cells to determine the protective effect.

-

Signaling Pathways and Mechanisms of Action

DMT's agonism at the sigma-1 receptor initiates a cascade of intracellular events, primarily centered around the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular signaling and homeostasis.

DMT-Induced Sigma-1 Receptor Activation and Translocation

Upon binding of DMT, the sigma-1 receptor, which in its inactive state is complexed with the chaperone protein BiP (Binding immunoglobulin Protein), undergoes a conformational change.[9] This leads to the dissociation of the S1R from BiP.[9] Subsequently, the activated S1R can translocate from the MAM to other intracellular locations, including the plasma membrane, where it can interact with and modulate the function of various ion channels.[9]

Modulation of Ion Channels and Cellular Excitability

A key functional consequence of S1R activation by DMT is the modulation of ion channel activity. Studies have demonstrated that DMT, via the S1R, can inhibit voltage-gated sodium channels.[1][10] This action can reduce cellular excitability and may contribute to the neuroprotective effects of DMT. Additionally, S1R activation has been linked to the potentiation of NMDA receptor function, which plays a critical role in synaptic plasticity and neurotransmission.[4]

Neuroprotective and Anti-Stress Signaling

DMT has been shown to confer significant protection against cellular stress, particularly under hypoxic conditions.[5] This protective effect is mediated by the sigma-1 receptor. The signaling pathway appears to be independent of the canonical hypoxia-inducible factor 1-alpha (HIF-1α) pathway, as DMT treatment has been associated with decreased HIF-1α expression while still promoting cell survival.[5] The underlying mechanism is thought to involve the S1R's role in regulating calcium homeostasis between the endoplasmic reticulum and mitochondria, thereby preventing mitochondrial dysfunction and subsequent cell death.[5]

Conclusion and Future Directions

The agonistic activity of this compound at the sigma-1 receptor represents a significant paradigm shift in our understanding of this endogenous molecule. The evidence strongly suggests that DMT's physiological role is not limited to its well-documented psychoactive effects but also includes crucial functions in cellular protection and resilience. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting the DMT-S1R interaction. Future investigations should focus on elucidating the precise molecular mechanisms underlying S1R-mediated neuroprotection, exploring the therapeutic window for DMT and its analogs in models of neurodegenerative diseases and ischemic injury, and further characterizing the downstream signaling cascades initiated by this interaction. The development of selective S1R agonists, inspired by the structure and function of DMT, holds considerable promise for novel drug development strategies.

References

- 1. The Hallucinogen this compound (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maps.org [maps.org]

- 3. reddit.com [reddit.com]

- 4. Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Endogenous Hallucinogen and Trace Amine this compound (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Endogenous Hallucinogen and Trace Amine this compound (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When the Endogenous Hallucinogenic Trace Amine this compound Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shulginresearch.net [shulginresearch.net]

trace amine-associated receptor (TAAR) activity of DMT

An In-Depth Technical Guide to the Trace Amine-Associated Receptor (TAAR) Activity of N,N-Dimethyltryptamine (DMT)

Introduction

This compound (DMT) is an endogenous psychoactive compound known for its potent and rapid-acting psychedelic effects. While its interaction with serotonergic receptors, particularly the 5-HT2A receptor, is well-established as a primary mediator of its hallucinogenic properties, emerging research has identified another significant molecular target: the trace amine-associated receptor 1 (TAAR1).[1][2] TAARs are a class of G protein-coupled receptors (GPCRs) that respond to endogenous trace amines—a group of biogenic amines, including tryptamine, that are found at low concentrations in mammalian tissues.[3][4] This technical guide provides a comprehensive overview of the interaction between DMT and TAARs, focusing on TAAR1. It consolidates quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways for researchers, scientists, and drug development professionals.

Core Pharmacology: DMT Interaction with TAAR1

DMT has been identified as an agonist at the rat trace amine-associated receptor 1 (rTAAR1).[1] Its activation of TAAR1 is functionally linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This mechanism distinguishes its action from its role at other receptor systems and suggests a unique contribution to its overall pharmacological profile. While comprehensive quantitative data for DMT across all TAAR subtypes and species remains an area of active research, the existing findings establish a clear functional interaction.

Quantitative Data Summary

The following tables summarize the known activity of DMT and other relevant compounds at TAAR1. Data for DMT is primarily derived from studies on the rat TAAR1 homolog.

Table 1: Binding Affinity of Selected Ligands at TAAR1

| Compound | Receptor | Ki (nM) | Reference Cell Line | Notes |

|---|---|---|---|---|

| DMT | rTAAR1 | High Affinity | HEK293 | Specific Ki value not detailed in the provided literature, but described as "high affinity".[1] |

| β-Phenylethylamine (β-PEA) | rhTAAR1 | > 10,000 | - | Low affinity compared to other trace amines at rhesus monkey TAAR1.[5] |

| Methamphetamine | rhTAAR1 | - | HEK293 | Potent agonist, used experimentally to stimulate TAAR1.[6] |

| RO5166017 | hTAAR1 | 15 | HEK293 | A selective synthetic TAAR1 agonist.[7] |

Table 2: Functional Potency and Efficacy of Selected Ligands at TAAR1

| Compound | Receptor | EC50 | Efficacy (relative to β-PEA) | Assay Type | Reference Cell Line |

|---|---|---|---|---|---|

| DMT | rTAAR1 | - | Agonist | cAMP Accumulation | HEK293[1] |

| β-Phenylethylamine (β-PEA) | rTAAR1 | 460 nM | 100% | cAMP Accumulation | - |

| Tryptamine | rhTAAR1 | > 10 µM | - | CRE-luciferase | -[5] |

| Methamphetamine | rhTAAR1 | - | Potent Agonist | cAMP Accumulation | HEK293[6][8] |

| RO5166017 | hTAAR1 | 1.9 nM | 102% | cAMP Accumulation | HEK293[7] |

TAAR1 Signaling Pathways Activated by DMT

TAAR1 is canonically a Gs protein-coupled receptor.[7] Agonist binding, including by DMT, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cAMP.[1][3] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][8][9] Studies using other TAAR1 agonists have further elucidated that signaling can also involve Protein Kinase C (PKC).[6][9] These kinases phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells), modulating gene expression and cellular function.[6][10] A critical consequence of TAAR1 activation in monoaminergic neurons is the modulation of dopamine (B1211576) transporter (DAT) function, leading to DAT internalization and dopamine efflux, a process also mediated by PKA and PKC.[5][8][9]

Experimental Protocols

The primary method for quantifying the functional activity of DMT at TAAR1 is the cAMP accumulation assay in a heterologous expression system.

Protocol: cAMP Accumulation Assay for TAAR1 Activation

This protocol outlines the steps to measure DMT-induced cAMP production in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing TAAR1.

1. Cell Culture and Transfection:

-

Cell Line: HEK293 cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection (for transient expression):

-

Plate HEK293 cells in 48-well plates at a density of approximately 2 x 105 cells/well.[11]

-

The following day, transfect cells with a plasmid vector containing the coding sequence for the desired TAAR1 species (e.g., human, rat) using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the receptor for 24-48 hours post-transfection.

-

2. Assay Procedure:

-

Preparation: One day before the assay, switch the cells to a culture medium containing charcoal-stripped serum to reduce the presence of endogenous amines.[11]

-

Ligand Preparation: Prepare a stock solution of DMT fumarate (B1241708) in assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES). Create a serial dilution to cover a range of concentrations (e.g., 1 nM to 100 µM).

-

Assay Execution:

-

Wash cells twice with pre-warmed assay buffer.

-

Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well to prevent cAMP degradation. Incubate for 10-15 minutes at 37°C.

-

Add 50 µL of the DMT serial dilutions (or control compounds/vehicle) to the appropriate wells.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction and lyse the cells by adding the lysis buffer provided with the cAMP detection kit.

-

3. cAMP Detection and Data Analysis:

-

Detection: Quantify intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a luciferase-based reporter assay (e.g., CRE-luciferase).[5] Follow the manufacturer's protocol for reagent addition and signal detection.

-

Data Analysis:

-

Plot the measured signal (e.g., HTRF ratio) against the logarithm of the DMT concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).

-

From the curve, determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the functional activity of a ligand like DMT at TAAR1.

Conclusion

The activity of DMT at TAAR1 represents a significant, non-serotonergic component of its pharmacology. As an agonist, DMT stimulates Gs-protein signaling, leading to cAMP production and the activation of downstream kinases PKA and PKC. This pathway not only influences gene expression but also modulates the function of critical monoamine transporters. While the precise quantitative parameters of DMT's affinity and efficacy at human TAAR1 require further investigation, the established framework provides a solid basis for future research. Understanding this interaction is crucial for developing a complete picture of DMT's neurobiological effects and may open new avenues for drug development targeting the trace amine system for various neuropsychiatric conditions.

References

- 1. Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Safety, tolerability, pharmacodynamic and wellbeing effects of SPL026 (dimethyltryptamine fumarate) in healthy participants: a randomized, placebo-controlled phase 1 trial [frontiersin.org]

- 3. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

molecular mechanisms of DMT-induced neuroplasticity

An In-depth Technical Guide to the Molecular Mechanisms of N,N-Dimethyltryptamine (DMT)-Induced Neuroplasticity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (DMT), a potent endogenous psychedelic, has garnered significant scientific attention for its ability to induce rapid and lasting neuroplastic changes. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying DMT-induced neuroplasticity. We detail the key signaling pathways, from receptor engagement to downstream gene expression, that mediate structural and functional changes in neurons. This document summarizes quantitative data from pivotal preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the critical molecular cascades. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of psychoplastogens.

Introduction

Neuroplasticity, the brain's intrinsic ability to reorganize its structure and function in response to experience, is a fundamental process implicated in learning, memory, and recovery from neuropsychiatric disorders.[1] Pathologies such as depression and anxiety are often associated with neuronal atrophy in key brain regions like the prefrontal cortex (PFC).[2][3] Compounds that can rapidly promote neuronal growth, termed "psychoplastogens," are of immense therapeutic interest.[4][5]

DMT is a naturally occurring tryptamine (B22526) found in various plants and animals, including humans, and is the primary psychoactive component of the Amazonian brew, ayahuasca.[5][6] Research has robustly demonstrated that DMT, like other classic serotonergic psychedelics, is a powerful psychoplastogen, capable of promoting neuritogenesis, spinogenesis, and synaptogenesis.[2][3] These effects are not merely transient; a single administration can induce durable changes in brain structure and function, suggesting a reconfiguration of neural circuits that may underlie its therapeutic potential.[7][8] This guide dissects the molecular underpinnings of these effects.

Core Molecular Signaling Pathways

The neuroplastic effects of DMT are initiated through the activation of specific receptor systems, which trigger a cascade of intracellular signaling events. The primary pathways implicated are the serotonin (B10506) 2A (5-HT2A) receptor, the Sigma-1 receptor (S1R), the brain-derived neurotrophic factor (BDNF)/TrkB system, and the mechanistic target of rapamycin (B549165) (mTOR) pathway.

Serotonin 2A (5-HT2A) Receptor Activation

The 5-HT2A receptor is the principal target for classic psychedelics and is essential for their plasticity-promoting effects.[9][10] DMT's action at this receptor is multifaceted, involving both extracellular and intracellular receptor populations.

-

Intracellular 5-HT2A Receptors: A groundbreaking discovery revealed that the neuroplastic effects of psychedelics are primarily mediated by an intracellular population of 5-HT2A receptors.[4][11][12] Unlike the endogenous neurotransmitter serotonin, which is polar, the lipophilic nature of DMT allows it to passively diffuse across the cell membrane to activate these internal receptors.[4][12] This finding explains why serotonin itself does not induce similar psychoplastogenic effects despite being a potent 5-HT2A agonist.[12][13] Activation of these intracellular receptors is a critical initiating step for the downstream signaling cascades that promote neuronal growth.[4][10]

-

Downstream Signaling: Activation of the 5-HT2A receptor by DMT engages downstream pathways critical for plasticity, including the BDNF/TrkB and mTOR pathways.[2][3][7] The necessity of 5-HT2A activation is demonstrated by experiments where co-treatment with a 5-HT2A antagonist, such as ketanserin (B1673593), completely blocks DMT-induced neuritogenesis and spinogenesis.[1][7]

Sigma-1 Receptor (S1R) Engagement

Unlike other classic psychedelics, DMT is also a potent agonist of the Sigma-1 receptor (S1R), a unique transmembrane chaperone protein located at the endoplasmic reticulum.[4][7] This interaction represents a distinct and complementary mechanism for inducing neuroplasticity.

-

Role in Neurogenesis and Neuroprotection: The S1R is involved in modulating calcium signaling, regulating ion channels, and promoting cell survival.[4][7] Activation of S1R by DMT has been shown to promote adult neurogenesis in the hippocampus, stimulating the proliferation and differentiation of neural stem cells.[4] This pathway contributes to DMT's neuroprotective and cognitive-enhancing effects, distinguishing it from other 5-HT2A-centric psychedelics.[4]

BDNF/TrkB Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that regulates synaptic plasticity, neuronal survival, and differentiation. Its signaling is mediated through the Tropomyosin receptor kinase B (TrkB). The BDNF/TrkB pathway is a central convergence point for the actions of DMT and other psychoplastogens.[7][14]

-

Increased BDNF Expression: DMT treatment has been shown to increase the expression of BDNF protein.[3] This upregulation is a key step in promoting structural changes.[15]

-

TrkB Activation: The necessity of this pathway is confirmed by studies where blocking the TrkB receptor with the antagonist ANA-12 prevents DMT-induced neuroplasticity.[7][11] This demonstrates that TrkB activation is an indispensable step downstream of initial receptor engagement.[2]

mTOR Pathway Activation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and protein synthesis—processes vital for structural neuroplasticity.[3][9]

-

Convergence Point: The mTOR pathway is activated downstream of both 5-HT2A and TrkB receptor signaling.[2][7][14] It plays a critical role in synthesizing the proteins required for dendritic branching and synapse formation.[3]

-

Essential for Neuritogenesis: The role of mTOR is confirmed by experiments showing that rapamycin, an mTOR inhibitor, completely blocks the neuritogenesis induced by psychedelics, including DMT.[3][7]

Caption: Core Signaling Pathways of DMT-Induced Neuroplasticity.

Quantitative Effects on Neuronal Structure and Function

DMT induces quantifiable changes in neuronal morphology (structural plasticity) and synaptic activity (functional plasticity). These effects have been documented across various preclinical models.

Structural Plasticity: Neuritogenesis, Spinogenesis, and Synaptogenesis

DMT promotes the growth of neurites (axons and dendrites), increases the number of dendritic spines, and stimulates the formation of new synapses.[7]

Table 1: Summary of DMT Effects on Structural Neuroplasticity

| Parameter | Model System | Treatment | Key Finding | Citation |

|---|---|---|---|---|

| Dendritic Complexity | Cultured rat cortical neurons | 10 µM DMT for 24h | Increased number and total length of dendrites. | [1] |

| Dendritic Spine Density | Rat Prefrontal Cortex (PFC), Layer V Pyramidal Neurons | 10 mg/kg DMT (single dose, in vivo) | Significant increase in spine density 24h post-administration, comparable to ketamine. | [3] |

| Dendritic Spine Density | Mouse Medial Frontal Cortex | 20 mg/kg 5-MeO-DMT (in vivo) | Long-lasting increase in spine density observed via two-photon microscopy. | [16] |

| Dendritic Spine Density | Rat PFC | Chronic, intermittent low dose DMT (1 mg/kg) | Decreased spine density in females; no change in males. | [7][8] |

| Synaptogenesis | Cultured rat cortical neurons | DMT treatment for 24h | Increased puncta density of VGLUT1 (a presynaptic marker). | [7] |

| Neuronal Survival | Cultured human iPSC-derived cortical neurons | 10-50 µM DMT | Increased neuronal survival rate (from 19% to 64%) under hypoxic stress. |[1] |

Functional Plasticity: Synaptic Transmission and Electrophysiology

The structural changes induced by DMT are accompanied by alterations in synaptic function, most notably an enhancement of excitatory neurotransmission.[3][7]

Table 2: Summary of DMT Effects on Functional Neuroplasticity

| Parameter | Model System | Treatment | Key Finding | Citation |

|---|---|---|---|---|

| Spontaneous EPSCs | Rat PFC Pyramidal Neurons (ex vivo slice) | 10 mg/kg DMT (single dose, in vivo) | Increased frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs). | [3][7] |

| Brain Oscillations | Human EEG | Intravenous DMT | Widespread decrease in alpha and beta power; increase in delta, theta, and gamma power. | [17][18][19] |

| Signal Diversity | Human EEG | Intravenous DMT | Robustly increased spontaneous signal diversity (complexity). |[19][20] |

Modulation of Gene Expression

DMT's effects on neuroplasticity are underpinned by changes in the expression of specific genes that regulate neuronal structure and function.

-

Immediate Early Genes (IEGs): Psychedelics rapidly induce the expression of IEGs like Arc, Egr-1, Egr-2, and Zif268, which are crucial for translating neuronal activity into long-term changes in synaptic plasticity.[21][22]

-

Neurotrophic Factors: While DMT robustly increases BDNF protein levels, it does not appear to significantly increase BDNF transcript levels within 24 hours, suggesting its primary effect may be on protein translation or release rather than transcription.[3]

-

Other Plasticity-Related Genes: Studies have shown that DMT and its analogs can alter the expression of genes related to synaptic structure and neuronal activity, such as downregulating NR2A (an NMDA receptor subunit) and causing a long-term increase in TRIP8b (a modulator of neuronal activity).[21][22]

Table 3: Summary of DMT-Induced Gene Expression Changes

| Gene/Protein | Model System/Brain Region | Treatment | Timepoint | Change | Citation |

|---|---|---|---|---|---|

| BDNF (protein) | Cultured rat cortical neurons | DMT, LSD, DOI for 24h | 24 hours | ~2-fold increase | [3] |

| BDNF (transcript) | Cultured rat cortical neurons | DMT, LSD, DOI for 24h | 24 hours | No significant increase | [3] |

| Arc, Zif268 | Mouse ACC, BLA, vCA1 | 5-MeO-DMT | 5 hours | Altered mRNA expression | [21][22] |

| NR2A | Mouse vCA1 | 5-MeO-DMT | 5 hours | Strong downregulation | [21][22] |

| TRIP8b | Mouse vCA1 | 5-MeO-DMT | 5 days | Long-term increase |[21][22] |

Key Experimental Protocols and Methodologies

The findings described in this guide are based on a range of established preclinical methodologies. Below are detailed protocols for key experiments cited.

In Vitro Neuritogenesis Assay

This protocol is adapted from studies assessing the effects of psychedelics on the structural plasticity of cultured neurons.[2][3]

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 Sprague-Dawley rat pups. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Compound Treatment: On day in vitro 5 (DIV5), neurons are treated with DMT (e.g., 10 µM final concentration) or a vehicle control. For antagonist studies, inhibitors like ketanserin (10 µM), ANA-12 (10 µM), or rapamycin (100 nM) are added 30 minutes prior to DMT treatment.[7]

-

Immunocytochemistry: After 24-72 hours of treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked. Neurons are stained with an antibody against microtubule-associated protein 2 (MAP2) to visualize dendrites.

-

Imaging and Analysis: Images are captured using a high-content imager. Dendritic complexity is quantified using Sholl analysis, which measures the number of dendritic crossings at concentric circles of increasing radii from the soma. Total dendritic length and the number of primary dendrites are also measured.

Caption: Experimental Workflow: In Vitro Neuritogenesis Assay.

In Vivo Dendritic Spine Density Analysis

This protocol is based on studies investigating DMT-induced spinogenesis in the rodent brain.[3]

-

Animal Model and Dosing: Adult male Sprague-Dawley rats are administered a single intraperitoneal (IP) injection of DMT (e.g., 10 mg/kg) or a vehicle control.

-

Tissue Collection: 24 hours after the injection, animals are euthanized, and their brains are rapidly extracted.

-

Golgi-Cox Staining: Brains are processed using a Golgi-Cox staining kit (e.g., FD Rapid GolgiStain Kit). This method sparsely impregnates a small percentage of neurons with mercury salts, allowing for the complete visualization of their dendritic arbors and spines.

-

Tissue Sectioning: After staining, brains are sectioned on a cryostat or vibratome at a thickness of 100-200 µm.

-

Microscopy and Analysis: Layer V pyramidal neurons in the prelimbic region of the medial prefrontal cortex are identified under a bright-field microscope. High-magnification images of secondary and tertiary dendritic segments are acquired. The number of dendritic spines per unit length of the dendrite (e.g., per 10 µm) is manually counted by a blinded observer to determine spine density.

Ex Vivo Electrophysiology

This protocol describes how to measure changes in synaptic function following in vivo DMT administration.[3]

-

Animal Dosing: As described in 5.2, rats are treated with DMT or vehicle.

-

Slice Preparation: 24 hours post-injection, animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (300 µm thick) containing the medial prefrontal cortex are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from Layer V pyramidal neurons.

-

Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode. The frequency (number of events per unit time) and amplitude (magnitude of the current) of sEPSCs are measured and analyzed.

Conclusion and Future Directions

The are complex and multifaceted, converging on the BDNF/TrkB and mTOR signaling pathways through the activation of 5-HT2A and Sigma-1 receptors. The ability of DMT to rapidly promote structural and functional plasticity in the prefrontal cortex provides a compelling biological basis for its potential therapeutic effects in disorders characterized by neuronal atrophy. The discovery of the critical role of intracellular 5-HT2A receptors has profound implications for future drug design, suggesting that lipophilicity is a key parameter for psychoplastogenic activity.

Future research should aim to:

-

Further elucidate the unique contribution of the Sigma-1 receptor to DMT's overall neuroplastic and behavioral effects.

-

Investigate the long-term durability of these plastic changes and their direct correlation with sustained behavioral outcomes in animal models of psychiatric illness.

-

Translate these preclinical findings to human studies, using advanced neuroimaging techniques to measure synaptic density and function.[6]

Understanding these core mechanisms is paramount for the rational development of novel, fast-acting therapeutics for a range of neuropsychiatric and neurological conditions.

References

- 1. Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psychedelics Promote Structural and Functional Neural Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why this compound matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontlinegenomics.com [frontlinegenomics.com]

- 6. drugscience.digitalcyberpartners.com [drugscience.digitalcyberpartners.com]